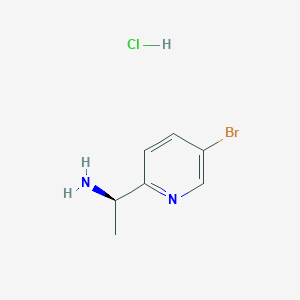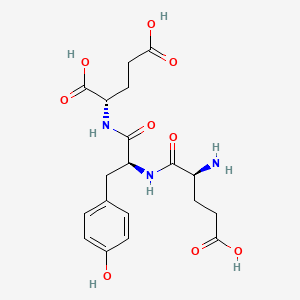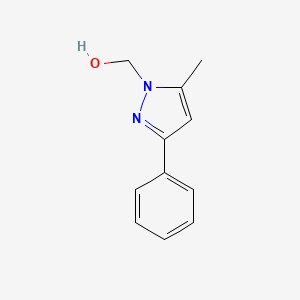
N-Allyl-2-bromo-N-phenylpropanamide
Descripción general
Descripción
N-Allyl-2-bromo-N-phenylpropanamide is an organic compound with the molecular formula C12H14BrNO. It is a brominated amide derivative, characterized by the presence of an allyl group, a bromine atom, and a phenyl group attached to the propanamide backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Allyl-2-bromo-N-phenylpropanamide can be synthesized through the bromination of N-allyl-N-phenylpropanamide. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat. The reaction proceeds via an allylic bromination mechanism, where the bromine atom is introduced at the allylic position adjacent to the double bond.
Reaction Conditions:
Reagents: N-bromosuccinimide (NBS), N-allyl-N-phenylpropanamide
Solvent: Carbon tetrachloride (CCl4)
Initiator: Light or heat
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-2-bromo-N-phenylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-allyl-N-phenylpropanamide by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide)
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF)
Oxidation: m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM)
Major Products
Substitution: N-allyl-N-phenylpropanamide derivatives
Reduction: N-allyl-N-phenylpropanamide
Oxidation: Epoxides, diols
Aplicaciones Científicas De Investigación
N-Allyl-2-bromo-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Allyl-2-bromo-N-phenylpropanamide involves its reactivity at the allylic bromine position. The bromine atom can participate in radical or nucleophilic substitution reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
N-Allyl-2-bromo-N-phenylpropanamide can be compared with other brominated amides and allylic bromides:
N-Allyl-2-chloro-N-phenylpropanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
N-Allyl-2-bromo-N-methylpropanamide: Similar structure but with a methyl group instead of a phenyl group, affecting its steric and electronic properties.
N-Allyl-2-bromo-N-phenylacetamide: Similar structure but with an acetamide backbone, influencing its chemical behavior.
Propiedades
IUPAC Name |
2-bromo-N-phenyl-N-prop-2-enylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-3-9-14(12(15)10(2)13)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNMYTKUAKRLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC=C)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















